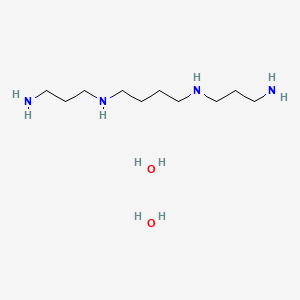

Dihydrate de spermine

Vue d'ensemble

Description

Spermine dihydrate is a spermidine-derived biogenic polyamine, found as a polycation at all pH values. It is present in various tissues and organisms, often acting as an essential growth factor in some bacterial species. Spermine is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure .

Applications De Recherche Scientifique

Medical Applications

1.1 Neuroprotection and Aging

Spermine dihydrate has been studied for its neuroprotective effects, particularly in the context of neurodegenerative diseases. Research indicates that spermine can enhance autophagic flux, which is crucial for cellular maintenance and protection against neurodegeneration. For instance, low concentrations of spermine have shown protective effects against neuronal toxicity induced by oxidative stress and amyloid precursor protein overexpression in both in vitro and in vivo models .

Case Study: Spermine and Alzheimer’s Disease

- Objective : To evaluate the protective effects of spermine on neuronal cells.

- Methodology : Neuronal cells were treated with spermine at varying concentrations.

- Results : Spermine treatment reduced cytotoxicity and improved autophagy markers, suggesting its potential as a therapeutic agent for Alzheimer’s disease.

1.2 Ocular Health

Spermine dihydrate is also being investigated for its role in treating ocular diseases. Its anti-inflammatory properties make it a candidate for conditions such as dry eye syndrome, glaucoma, and age-related macular degeneration. Studies have demonstrated that spermine can stabilize tear film and reduce inflammation in models of dry eye syndrome .

Case Study: Spermine in Dry Eye Syndrome

- Objective : To assess the efficacy of spermine as a topical treatment for dry eye symptoms.

- Methodology : Topical administration of spermine was tested in a rat model.

- Results : Significant improvement in tear film stability and reduction in pro-inflammatory cytokines were observed.

Agricultural Applications

Spermine dihydrate has been applied in agriculture to enhance plant stress tolerance. Research shows that foliar application of spermine can improve physiological responses in plants under abiotic stress conditions such as salinity.

Case Study: Spermine Application on Oat Seedlings

- Objective : To evaluate the effects of spermine on salt-stressed oat seedlings.

- Methodology : Oat seedlings were treated with spermine under controlled salt stress conditions.

- Results : Increased activities of antioxidant enzymes (superoxide dismutase, catalase) were noted, indicating enhanced stress tolerance due to spermine application .

Biotechnological Applications

In biotechnology, spermine dihydrate is being explored for its potential to enhance cellular growth and proliferation. Its role as a growth factor in cell culture systems has been documented, where it supports cell viability and function.

Case Study: Spermine in Cell Culture

- Objective : To determine the effects of spermine on cell proliferation.

- Methodology : Various cell lines were cultured with different concentrations of spermine.

- Results : Enhanced cell growth rates were observed, indicating that spermine may serve as an effective supplement in cell culture media.

Summary Table of Applications

| Application Area | Specific Use Case | Key Findings |

|---|---|---|

| Medical | Neuroprotection | Reduces cytotoxicity; enhances autophagy |

| Ocular Health | Stabilizes tear film; reduces inflammation | |

| Agricultural | Stress Tolerance | Improves antioxidant enzyme activity under stress |

| Biotechnological | Cell Culture Enhancement | Promotes cell viability and proliferation |

Mécanisme D'action

Target of Action

Spermine dihydrate, a derivative of spermidine, is a biogenic polyamine found in various tissues and organisms . It is associated with nucleic acids, particularly in viruses, and is thought to stabilize the helical structure . Spermine is also implicated in the regulation of gene expression . It has been shown to interact with other molecules like nitric oxide (NO) and phytohormones such as abscisic acid, salicylic acid, brassinosteroids, and ethylene .

Mode of Action

Spermine functions directly as a free radical scavenger, forming a variety of adducts that prevent oxidative damage to DNA . It is derived from spermidine by spermine synthase and is a polyamine, a small organic cation that is absolutely required for eukaryotic cell growth . Spermine is normally found in millimolar concentrations in the nucleus . It has also been shown to increase the acetylation of microtubules, which is known to facilitate retrograde transport of autophagosomes from the cellular periphery to lysosomes located near the nucleus .

Biochemical Pathways

Spermine is involved in many essential biological pathways, including DNA, RNA, and ribosome synthetic processes . It plays a crucial role in responding to environmental stresses . Spermine’s role in enhancing antioxidant defense mechanisms, glyoxalase systems, methylglyoxal (MG) detoxification, and creating tolerance for drought-induced oxidative stress is well documented in plants .

Pharmacokinetics

While specific pharmacokinetic data for spermine dihydrate is lacking, a study on spermidine supplementation in humans found that dietary spermidine is presystemically converted into spermine, which then enters systemic circulation . This suggests that the in vitro and clinical effects of spermine are at least in part attributable to its metabolite, spermine .

Result of Action

Spermine is a major natural intracellular compound capable of protecting DNA from free radical attack . It prevents endonuclease-mediated DNA fragmentation . In addition, it has been shown to protect plants from a variety of environmental insults .

Action Environment

The action of spermine can be influenced by environmental factors. For instance, in the case of Fusarium graminearum, a plant pathogenic fungus, spermidine was found to play a crucial role in responding to various environmental stresses . Furthermore, the effects of spermine are also influenced by the concentration of polyamines in the environment .

Analyse Biochimique

Biochemical Properties

Spermine dihydrate is a polyamine that interacts with various enzymes, proteins, and other biomolecules. It is involved in the stabilization of nucleic acids and the regulation of gene expression . Spermine dihydrate functions as a free radical scavenger, protecting DNA from oxidative damage . It interacts with enzymes such as spermine synthase, which converts spermidine to spermine, and spermine oxidase, which back-converts spermine to spermidine . These interactions are crucial for maintaining cellular homeostasis and protecting against DNA damage.

Cellular Effects

Spermine dihydrate influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It enhances mitochondrial calcium uptake by breaking the physical interactions between the mitochondrial calcium uniporter and its regulatory subunits . Spermine dihydrate also protects cardiomyocytes from high glucose-induced energy disturbances by targeting the calcium-sensing receptor and the ubiquitin-proteasome system . Additionally, it plays a role in regulating gene methylation, which can impact lifespan and cellular aging .

Molecular Mechanism

At the molecular level, spermine dihydrate functions as a free radical scavenger, forming adducts that prevent oxidative damage to DNA . It binds to nucleic acids, stabilizing their helical structure and protecting them from endonuclease-mediated fragmentation . Spermine dihydrate also regulates gene expression by interacting with chromatin and influencing the activity of transcription factors . These molecular interactions are essential for maintaining genomic integrity and cellular function.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of spermine dihydrate can change over time. It has been shown to protect against oxidative stress and inflammation in various models . The stability and degradation of spermine dihydrate can influence its long-term effects on cellular function. For example, the enzyme spermine oxidase, which converts spermine back to spermidine, plays a role in regulating polyamine levels and can impact the compound’s effectiveness over time . Long-term studies have shown that spermine dihydrate can mitigate the adverse effects of high glucose and other stressors on cellular function .

Dosage Effects in Animal Models

The effects of spermine dihydrate vary with different dosages in animal models. At lower doses, it has been shown to improve recognition and spatial memory in rats, while higher doses can lead to adverse effects such as oxidative stress and inflammation . In a rat model of Alzheimer’s disease, spermine dihydrate attenuated neurotoxicity induced by aluminium chloride and iron, demonstrating its neuroprotective effects at specific dosages . Excessive doses can lead to toxicity and adverse effects on cellular function.

Metabolic Pathways

Spermine dihydrate is involved in several metabolic pathways, including the biosynthesis of polyamines. It is synthesized from spermidine by the enzyme spermine synthase and can be converted back to spermidine by spermine oxidase . These metabolic pathways are essential for maintaining polyamine homeostasis and regulating cellular growth and differentiation . Spermine dihydrate also interacts with enzymes such as spermidine/spermine-N1-acetyltransferase, which regulates polyamine levels by acetylating spermine and spermidine .

Transport and Distribution

Spermine dihydrate is transported and distributed within cells and tissues through specific polyamine transport systems. It is taken up by mitochondria via a polyamine uniporter, which is dependent on membrane potential . This transport system is saturable and specific for polyamines, ensuring efficient uptake and distribution within cells . Spermine dihydrate can also be transported across cell membranes by polyamine transporters, which are regulated by various cellular signals .

Subcellular Localization

Spermine dihydrate is localized in various subcellular compartments, including the nucleus and mitochondria. In the nucleus, it stabilizes nucleic acids and protects against oxidative damage . In mitochondria, spermine dihydrate enhances calcium uptake and regulates mitochondrial function . The subcellular localization of spermine dihydrate is influenced by targeting signals and post-translational modifications, which direct it to specific compartments and organelles .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: Spermine is synthesized from spermidine through the addition of an aminopropyl group by the enzyme spermine synthase. The reaction typically involves the use of spermidine and decarboxylated S-adenosylmethionine as substrates .

Industrial Production Methods: Industrial production of spermine dihydrate involves the controlled synthesis of spermine followed by crystallization to obtain the dihydrate form. The process requires careful handling to prevent oxidation, and the product is often stored in degassed water and frozen aliquots under inert gas to maintain stability .

Types of Reactions:

Oxidation: Spermine can undergo oxidation, forming various oxidative products.

Reduction: It can be reduced back to spermidine.

Substitution: Spermine can participate in substitution reactions, particularly involving its amino groups.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Reducing agents like sodium borohydride.

Substitution: Various alkylating agents under mild conditions.

Major Products:

Oxidation: Produces aminoaldehydes and other oxidative derivatives.

Reduction: Yields spermidine.

Substitution: Forms substituted polyamines with modified functional groups.

Comparaison Avec Des Composés Similaires

Spermidine: A precursor to spermine, involved in similar biological processes.

Putrescine: Another polyamine in the same biosynthetic pathway, serving as a precursor to spermidine.

Uniqueness: Spermine is unique in its ability to stabilize nucleic acid structures and its role as a free radical scavenger. Unlike spermidine, spermine has a higher affinity for nucleic acids and is more effective in protecting DNA from oxidative damage .

By understanding the detailed properties and applications of spermine dihydrate, researchers can better utilize this compound in various scientific and industrial fields.

Activité Biologique

Spermine dihydrate, a naturally occurring polyamine, has garnered attention for its significant biological activities and potential therapeutic applications. This article delves into the biological mechanisms, effects, and clinical implications of spermine dihydrate, supported by recent research findings and case studies.

Overview of Spermine Dihydrate

Spermine is a polycationic compound composed of two spermidine molecules linked by an aminopropyl group. It is involved in various cellular processes, including cell growth, differentiation, and apoptosis. The dihydrate form indicates the presence of two water molecules associated with the spermine structure, which may influence its solubility and biological activity.

Spermine dihydrate exerts its biological effects through several mechanisms:

- Antioxidant Activity : Spermine acts as a free radical scavenger, protecting cellular components like DNA from oxidative damage. Studies have shown that spermine can neutralize reactive oxygen species (ROS), thereby mitigating oxidative stress in cells .

- Regulation of Ion Channels : Spermine modulates the activity of various ion channels, particularly potassium and calcium channels. This modulation is crucial for maintaining cellular excitability and signaling .

- Influence on Gene Expression : Spermine can affect gene expression by interacting with nuclear proteins and influencing chromatin structure. It has been implicated in the regulation of genes involved in cell proliferation and apoptosis .

1. Neuroprotective Properties

Research indicates that spermine dihydrate may have neuroprotective effects. In models of neurodegenerative diseases such as Alzheimer's disease, spermine has been shown to induce autophagic flux, promoting the clearance of damaged cellular components . This action is particularly relevant in conditions characterized by protein aggregation and cellular stress.

2. Role in Cancer Biology

Spermine's role in cancer biology is complex. It has been observed to promote cell proliferation in certain cancer types while exhibiting cytotoxic effects in others. For instance, elevated spermine levels have been associated with increased tumor growth in some malignancies, suggesting a dual role as both a promoter and inhibitor of cancer progression .

3. Implications in Lysosomal Function

Deficiency in spermine synthase leads to lysosomal dysfunction due to impaired polyamine metabolism. This deficiency results in the accumulation of toxic metabolites that contribute to cellular stress and neurodegeneration . Enhancing spermine levels through dietary or pharmacological means may offer therapeutic benefits for conditions associated with lysosomal storage disorders.

Case Studies

Several case studies highlight the therapeutic potential of spermine dihydrate:

- Spermine Prodrug Development : A recent study developed a redox-sensitive spermine prodrug designed to enhance intracellular spermine levels in cells lacking functional spermine synthase. This prodrug demonstrated significant improvements in polyamine balance within affected cells, suggesting potential for treating disorders like Snyder-Robinson syndrome (SRS) .

- Neuroprotection in Animal Models : In Drosophila models simulating SRS, treatment with spermine improved lifespan and locomotor function by restoring mitochondrial function and reducing oxidative stress . These findings underscore the importance of spermine in maintaining cellular homeostasis.

Research Findings Summary Table

Propriétés

IUPAC Name |

N,N'-bis(3-aminopropyl)butane-1,4-diamine;dihydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H26N4.2H2O/c11-5-3-9-13-7-1-2-8-14-10-4-6-12;;/h13-14H,1-12H2;2*1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MTNRSMVAYLLBAV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(CCNCCCN)CNCCCN.O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H30N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20610069 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

238.37 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

403982-64-9 | |

| Record name | N~1~,N~4~-Bis(3-aminopropyl)butane-1,4-diamine--water (1/2) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20610069 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 403982-64-9 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.